

A Comparative Analysis of Inter-Assay Reproducibility for Membrane PD-L1 Quantification

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Compound of Interest

Compound Name: *Human membrane-bound PD-L1 polypeptide*

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The quantification of Programmed Death-Ligand 1 (PD-L1) expression on the membrane of tumor cells and immune cells is a critical biomarker for predicting response to immune checkpoint inhibitor therapies.[1][2] However, the availability of multiple immunohistochemistry (IHC) assays, each with its own antibody clone, staining platform, and scoring criteria, has raised concerns about inter-assay reproducibility and the potential for discordant results. This guide provides a comprehensive comparison of the leading PD-L1 IHC assays, focusing on their analytical concordance and the methodologies that underpin their use.

Overview of FDA-Approved PD-L1 IHC Assays

Several PD-L1 IHC assays have received approval from the U.S. Food and Drug Administration (FDA) as either companion or complementary diagnostics for specific immunotherapies.[3][4] The most widely studied and utilized assays include:

- 22C3 pharmDx (Dako/Agilent): Companion diagnostic for pembrolizumab.[3][5]
- 28-8 pharmDx (Dako/Agilent): Companion diagnostic for nivolumab.[5]
- SP142 (Ventana/Roche): Companion diagnostic for atezolizumab.[5]
- SP263 (Ventana/Roche): Companion diagnostic for durvalumab.[5]

- 73-10 (Dako/Agilent): Used in clinical trials for avelumab.[6]

Each assay utilizes a different monoclonal antibody clone that targets a specific epitope on the PD-L1 protein, which can be either the extracellular or intracellular domain. This fundamental difference can contribute to variations in staining patterns and intensity.[7]

Inter-Assay Concordance: A Mixed Picture

Numerous studies have evaluated the analytical concordance between these assays, yielding a general consensus on their interchangeability for tumor cell (TC) staining, but highlighting significant variability in immune cell (IC) scoring.

A systematic review and other comparative studies have consistently shown high concordance between the 22C3, 28-8, and SP263 assays when assessing PD-L1 expression on tumor cells. [6][8][9][10][11] In contrast, the SP142 assay tends to stain fewer tumor cells, leading to lower concordance with the other three assays. [6][8][9][10][11] The 73-10 assay has demonstrated higher sensitivity, staining more tumor cells than the other assays.[10]

The assessment of PD-L1 expression on immune cells shows poor concordance across all assays. [8][10][11] This variability is a significant challenge as some scoring algorithms, such as the Combined Positive Score (CPS) and Immune Cell (IC) score, rely on accurate assessment of immune cell staining.

Quantitative Data on Inter-Assay Reproducibility

The following tables summarize the quantitative findings from key studies on the inter-assay and inter-observer reproducibility of PD-L1 IHC assays.

Table 1: Inter-Assay Concordance for Tumor Cell (TC) Staining

Comparison	Concordance Metric	Value	Tumor Type	Reference
22C3 vs. 28-8 vs. SP263	High Agreement	-	NSCLC	[9] [10]
SP142 vs. others	Lower Concordance	-	NSCLC	[9] [10]
22C3 vs. SP263	Overall Concordance	>90%	Lung Adenocarcinoma	[12]
22C3 vs. SP263 vs. 28-8	High Concordance	-	HNSCC, Urothelial Carcinoma	[8]
SP142 vs. SP263/22C3 (IC $\geq 1\%$)	Analytical Concordance	69.2% / 68.7%	TNBC	[13]

NSCLC: Non-Small Cell Lung Cancer, HNSCC: Head and Neck Squamous Cell Carcinoma, TNBC: Triple-Negative Breast Cancer

Table 2: Inter-Observer and Intra-Observer Reproducibility

Assay	Reproducibility Type	Metric	Value	Cut-off	Reference
22C3	Inter-Observer	κ coefficient	0.633	$\geq 1\%$	[3]
22C3	Inter-Observer	κ coefficient	0.834	$\geq 50\%$	[3]
22C3	Inter-Observer	Intraclass Correlation Coefficient (ICC)	0.902	TPS	[3]
22C3	Intra-Observer	Overall Percent Agreement (OPA)	89.7%	1%	[1] [14]
22C3	Intra-Observer	Overall Percent Agreement (OPA)	91.3%	50%	[1] [14]
All Assays	Inter-Observer (TC Scoring)	Intraclass Correlation Coefficient (ICC)	0.86 - 0.93	-	[10]
All Assays	Inter-Observer (IC Scoring)	Intraclass Correlation Coefficient (ICC)	0.18 - 0.19	-	[10]

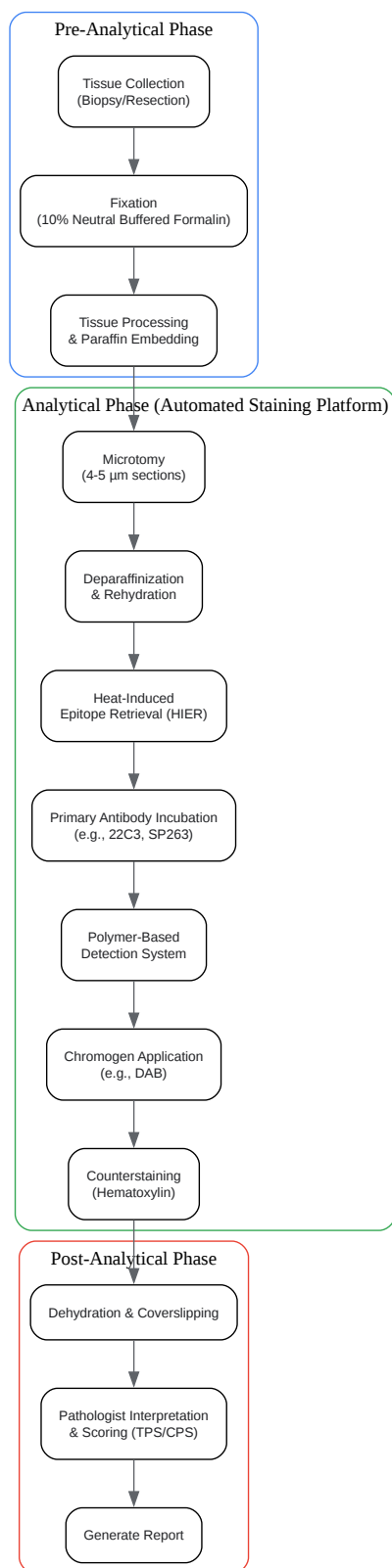
TPS: Tumor Proportion Score

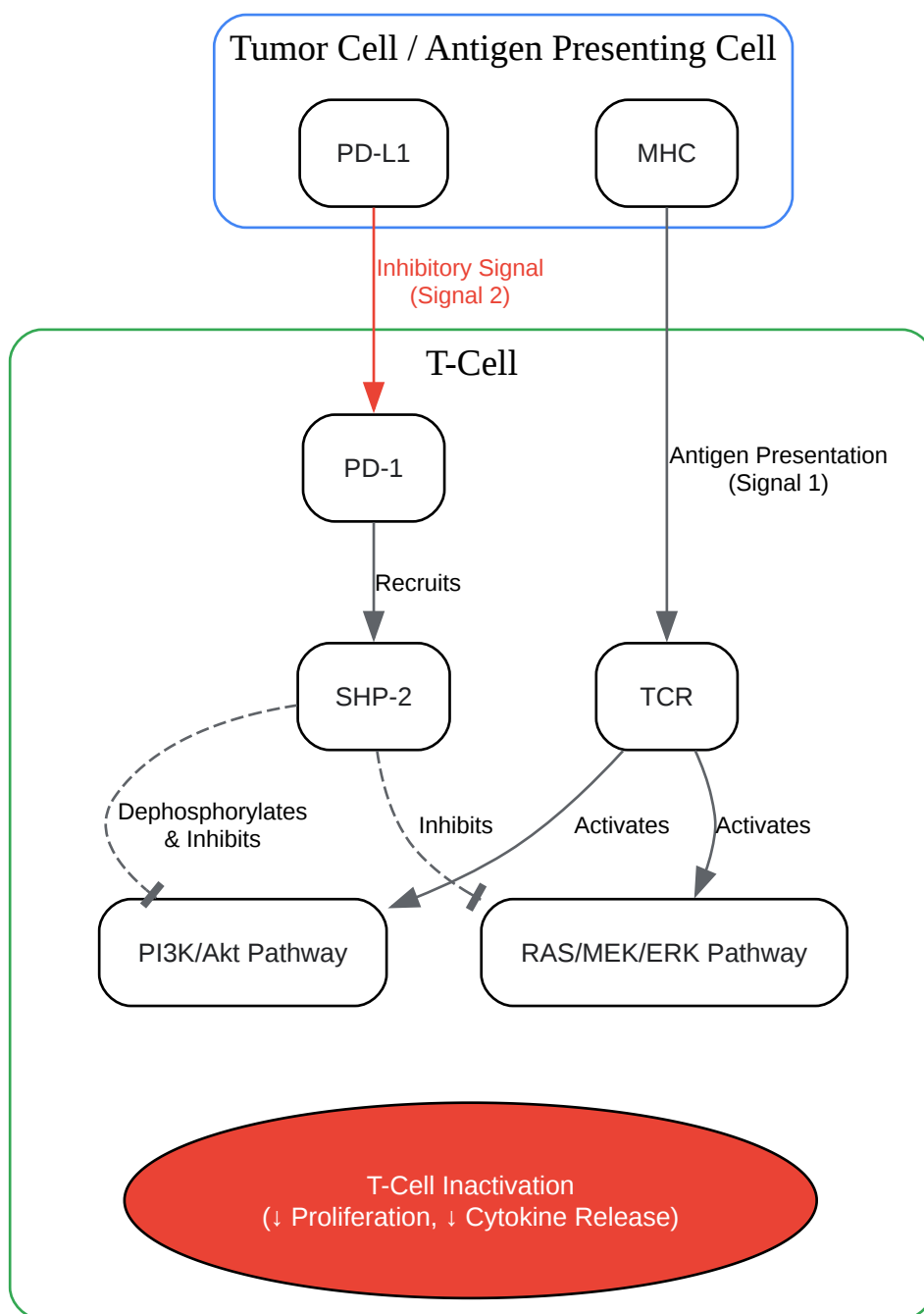
Experimental Protocols and Workflows

The accurate and reproducible quantification of membrane PD-L1 is highly dependent on standardized and validated experimental protocols. While specific protocols are proprietary to

the assay manufacturers, the general workflow for PD-L1 immunohistochemistry is consistent.

General PD-L1 Immunohistochemistry Workflow





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